molecular formula C8H14N2O B14430261 Piperidine, 1-(4,5-dihydro-2-oxazolyl)- CAS No. 79493-72-4

Piperidine, 1-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B14430261
CAS No.: 79493-72-4
M. Wt: 154.21 g/mol
InChI Key: RMQMJTSXECYCIS-UHFFFAOYSA-N
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Description

Piperidine, 1-(4,5-dihydro-2-oxazolyl)- is a heterocyclic compound that features a piperidine ring fused with an oxazoline ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4,5-dihydro-2-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with 2-bromoacetaldehyde oxime, followed by cyclization to form the oxazoline ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and oxazolines, which can be further utilized in the synthesis of complex bioactive molecules .

Mechanism of Action

The mechanism of action of Piperidine, 1-(4,5-dihydro-2-oxazolyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The oxazoline ring is particularly important for binding to target proteins, while the piperidine ring enhances the compound’s stability and bioavailability .

Properties

CAS No.

79493-72-4

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-piperidin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H14N2O/c1-2-5-10(6-3-1)8-9-4-7-11-8/h1-7H2

InChI Key

RMQMJTSXECYCIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NCCO2

Origin of Product

United States

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